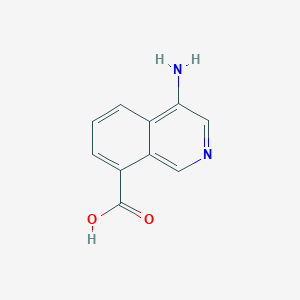

4-Aminoisoquinoline-8-carboxylic acid

描述

Contextualization of Isoquinoline (B145761) and Carboxylic Acid Motifs in Organic and Medicinal Chemistry Research

The isoquinoline scaffold is a privileged structure in the realm of organic and medicinal chemistry. nih.gov As a heterocyclic aromatic organic compound, it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgamerigoscientific.com This structural motif is the backbone of thousands of naturally occurring plant alkaloids, including papaverine, and its derivatives are integral to the development of pharmaceuticals. nih.govwikipedia.org The broad range of pharmacological activities associated with isoquinoline frameworks includes anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions. nih.gov The basicity of the isoquinoline ring, conferred by the lone pair of electrons on the nitrogen atom, is a key chemical property that influences its reactivity and interactions in biological systems. amerigoscientific.com

The carboxylic acid moiety (–COOH) is another fundamental functional group with profound importance in chemistry. nih.gov Its defining characteristic is its ability to donate a proton, making it a Brønsted-Lowry acid. byjus.com Carboxylic acids are polar and participate in hydrogen bonding, which influences their physical properties like boiling point and solubility. byjus.com In medicinal chemistry, the carboxylic acid group is a common pharmacophore found in numerous drugs. nih.gov Its presence can enhance water solubility and allow for the formation of salts, which can improve a drug's formulation and bioavailability. The acidic nature and ability to engage in various chemical reactions make it a versatile functional group for synthesizing a wide array of derivatives. libretexts.org

Importance of 4-Aminoisoquinoline-8-carboxylic Acid within Heterocyclic Compound Research

This compound is a significant compound within the field of heterocyclic research due to its specific arrangement of functional groups on the isoquinoline core. The molecule features an amino group (–NH₂) at the 4-position and a carboxylic acid group (–COOH) at the 8-position. These functional groups serve as active sites for chemical reactions, enabling the synthesis of a series of novel organic compounds. google.com

The strategic placement of these groups makes this compound and its derivatives, such as its methyl ester, valuable intermediates in pharmaceutical chemistry. google.com Research into related structures, such as other aminoisoquinoline and quinoline (B57606) carboxylic acid derivatives, has revealed potent biological activities. For instance, certain triterpenoic acid amides of 4-aminoisoquinoline (B122460) have demonstrated high and selective cytotoxicity against human tumor cell lines. mdpi.com Similarly, various quinoline-4-carboxylic acid derivatives have been studied for their antimicrobial and morphogenetic effects. nih.gov The presence of both the amino and carboxylic acid groups on the robust isoquinoline framework provides a versatile platform for developing new chemical entities with potential therapeutic applications.

Below is a data table comparing the computed properties of related quinoline and isoquinoline structures to provide context for the subject compound.

| Property | 4-Aminoisoquinoline nih.gov | Isoquinoline-3-carboxylic acid nih.gov | 8-Aminoquinoline-4-carboxylic acid nih.gov |

| Molecular Formula | C₉H₈N₂ | C₁₀H₇NO₂ | C₁₀H₈N₂O₂ |

| Molar Mass | 144.17 g/mol | 173.17 g/mol | 188.18 g/mol |

| Topological Polar Surface Area | 38.9 Ų | 50.2 Ų | 76.2 Ų |

| Hydrogen Bond Donor Count | 1 | 1 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 3 | 4 |

Overview of Current Academic Research Trajectories for the Chemical Compound

Current academic research involving this compound and its close derivatives is primarily focused on its application as a key building block in the synthesis of complex pharmaceutical agents. The compound's structure is leveraged to create molecules with specific biological activities.

Recent studies and patent literature indicate that derivatives synthesized from 4-aminoisoquinoline-8-methyl formate (B1220265), the methyl ester of the subject compound, show potential in several therapeutic areas. google.com These research trajectories are summarized in the table below.

| Research Area | Investigated Biological Activity | Potential Application | Reference |

| Neuropharmacology | Prevention or treatment of senile dementia | CNS Disorders | google.com |

| Neuropharmacology | Prevention or treatment of schizophrenia | CNS Disorders | google.com |

| Pain Management | Sodium-ion channel and calcium channel blocking | Analgesia (Pain Relief) | google.com |

This research highlights the role of the this compound scaffold as a foundational element for developing novel therapeutics, particularly for neurological disorders and pain. The focus remains on leveraging its reactive sites—the amino and carboxyl groups—to connect with other specific structures to screen for and develop new biologically active compounds. google.com

Structure

3D Structure

属性

IUPAC Name |

4-aminoisoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWYVRIUOQVZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Aminoisoquinoline-8-carboxylic Acid

The construction of this compound is not a trivial process and typically relies on a linear sequence of reactions starting from a pre-functionalized isoquinoline (B145761) precursor.

A documented pathway to synthesize the methyl ester of this compound starts from 8-bromoisoquinoline (B29762). google.com This multi-step approach involves the sequential introduction of the carboxylate and amino groups through a series of transformations. The final carboxylic acid can be obtained via hydrolysis of the resulting ester.

The synthesis unfolds through the following key steps:

Palladium-Catalyzed Carbonylation: The synthesis begins with the carbonylation of 8-bromoisoquinoline. This reaction, catalyzed by a palladium complex in methanol (B129727) under a carbon monoxide atmosphere, selectively replaces the bromine atom at the C-8 position with a methoxycarbonyl group, yielding methyl 8-isoquinolinecarboxylate. google.com

Regioselective Bromination: The subsequent step introduces a bromine atom at the C-4 position. The methyl 8-isoquinolinecarboxylate intermediate is treated with N-bromosuccinimide (NBS) in acetic acid to produce methyl 4-bromo-8-isoquinolinecarboxylate. google.com This step is crucial for positioning the precursor to the C-4 amino group.

Palladium-Catalyzed Amination: The amino group is installed via a palladium-catalyzed cross-coupling reaction. The 4-bromo intermediate is reacted with a protected amine source, such as tert-butyl carbamate (B1207046), in the presence of a palladium catalyst and a base like cesium carbonate. This forms the protected intermediate, methyl 4-(tert-butoxycarbonylamino)isoquinoline-8-carboxylate. google.com

Deprotection: In the final step of the ester synthesis, the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, typically using hydrochloric acid in methanol, to yield 4-aminoisoquinoline-8-methyl formate (B1220265). google.com

Hydrolysis: The final target compound, this compound, is obtained by the hydrolysis of the methyl ester under basic or acidic conditions.

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 8-Bromoisoquinoline | CO (60 psi), Palladium catalyst, Methanol, 60°C, 8h | Methyl 8-isoquinolinecarboxylate | Not specified |

| 2 | Methyl 8-isoquinolinecarboxylate | N-Bromosuccinimide, Acetic acid | Methyl 4-bromo-8-isoquinolinecarboxylate | Not specified |

| 3 | Methyl 4-bromo-8-isoquinolinecarboxylate | tert-Butyl carbamate, Palladium acetate, Cesium carbonate | Methyl 4-(tert-butoxycarbonylamino)isoquinoline-8-carboxylate | Not specified |

| 4 | Methyl 4-(tert-butoxycarbonylamino)isoquinoline-8-carboxylate | Concentrated HCl, Methanol, Room temperature, 12h | 4-Aminoisoquinoline-8-methyl formate | 97% |

Regioselectivity is a cornerstone of the synthetic strategies for functionalized isoquinolines like this compound. The ability to selectively functionalize the C-4 and C-8 positions is critical. In the pathway described above, the bromination of methyl 8-isoquinolinecarboxylate with N-bromosuccinimide occurs specifically at the C-4 position, which is an activated position for electrophilic substitution in the isoquinoline ring system. google.com

Modern synthetic methods offer catalyst-controlled C-4/C-8 site-selective C-H functionalization. For instance, different catalytic systems can direct arylation to either the C-4 or C-8 position of isoquinolones. A palladium catalyst can favor an electrophilic palladation pathway for C-4 selectivity, while an Iridium(III) catalyst can promote C-C bond formation exclusively at the C-8 position. acs.org While not applied directly to the target molecule, these principles demonstrate the potential for developing more direct, regioselective routes that could bypass the need for blocking or directing groups by leveraging catalyst-substrate interactions. acs.org Furthermore, methods for the metal-free C-4 alkylation of isoquinolines have been developed using a temporary dearomatization strategy, highlighting diverse approaches to achieve regioselective functionalization at this position. acs.org

Synthesis of Structurally Related Isoquinoline-Carboxylic Acid Derivatives

The synthesis of the isoquinoline core and its derivatives is a field of extensive research, with numerous powerful methods available for constructing both the heterocyclic ring and for its subsequent functionalization.

Palladium-catalyzed carbonylation is a robust method for converting aryl halides and triflates into carboxylic acids, esters, or amides. mdpi.com This reaction is fundamental to the synthesis of isoquinoline-carboxylic acids, as demonstrated in the conversion of 8-bromoisoquinoline to methyl 8-isoquinolinecarboxylate. google.com The methodology is broadly applicable and has been used to prepare a wide range of aromatic carboxylic acids from aryl iodides and bromides using silacarboxylic acids as an in situ source of carbon monoxide. rsc.org

This catalytic process has also been employed to synthesize more complex isoquinoline derivatives. For example, a variety of substituted isoquinolin-1(2H)-ones can be synthesized through a palladium-catalyzed cyclization of diethyl(2-iodoaryl)malonates with imidoyl chlorides and carbon monoxide, which is believed to involve a carbonylation-decarboxylation process. nih.gov The palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide provides a protected 1,5-dicarbonyl moiety that can be cyclized to form the isoquinoline skeleton, offering a fully regioselective route. kcl.ac.uk

| Substrate | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| 8-Bromoisoquinoline | CO, Pd(OAc)₂, Methanol | Isoquinoline-8-carboxylate | google.com |

| Diethyl(2-iodoaryl)malonates | CO, Imidoyl chlorides, Pd catalyst | Isoquinolin-1(2H)-ones | nih.gov |

| Aryl Halides | Silacarboxylic acids (CO source), Pd catalyst | Aromatic Carboxylic Acids | rsc.org |

Transition metal-catalyzed C-H activation and annulation have emerged as powerful, atom-economical strategies for constructing the isoquinoline skeleton from simpler aromatic precursors. These methods create the heterocyclic ring in a single step by forming C-C and C-N bonds from otherwise unreactive C-H bonds.

Rhodium(III) catalysts are frequently used for this purpose. For instance, highly substituted isoquinolines can be synthesized via a Rh(III)-catalyzed reaction where a hydrazone on an aromatic ring acts as a directing group, guiding the C-H activation and subsequent annulation with an alkyne. acs.org Similarly, isoquinolones can be prepared regioselectively from N-alkyl benzamides and alkynes using a Rh(III) catalyst, with air serving as the sole oxidant in an aqueous medium. rsc.org

Palladium catalysis is also effective. A palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed to afford 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com These C-H activation strategies provide direct access to the core isoquinoline structure, which can then be further functionalized to produce derivatives like this compound. acs.orgrsc.orgmdpi.com

Directly introducing an amino group at the C-4 position of an isoquinoline ring can be achieved through various amination reactions. A notable one-pot method involves a hydrazine-mediated amination-oxidation reaction, which provides a facile route to 4-aminoisoquinolines. acs.org This approach offers a direct way to install the key amino functional group.

Another strategy for amination involves the use of isoquinoline-N-oxides. The N-oxide activates the isoquinoline ring for nucleophilic attack. A synthetic strategy has been developed for the synthesis of 1-aminoisoquinolines from isoquinoline-N-oxides, amines, and triflic anhydride. researchgate.net While this example targets the C-1 position, the principle of activating the ring via N-oxidation is a common tactic in the functionalization of nitrogen heterocyles. Direct nucleophilic substitution of hydrogen has also been studied in 5-nitroisoquinoline, allowing for amidation at the C-8 position, demonstrating that the electronic properties of the ring, influenced by substituents, govern the position of amination. mdpi.com

Development of Efficient and Scalable Synthetic Protocols

One reported scalable synthesis for 4-aminoisoquinoline-8-methyl formate achieves a total yield of 71% and involves a sequence of well-optimized reactions. google.com The key steps in this process are outlined below:

Carbonylation: The synthesis begins with 8-bromoisoquinoline, which undergoes a palladium-catalyzed carbonylation reaction with carbon monoxide in methanol. This step efficiently introduces the methyl ester group at the 8-position, yielding 8-isoquinoline methyl formate. google.com

Bromination: The subsequent step involves a regioselective bromination at the 4-position. 8-isoquinoline methyl formate is treated with N-bromosuccinimide (NBS) in acetic acid to produce 4-bromo-isoquinoline-8-methyl formate. google.com

Amination with Protection: The crucial amino group is introduced using tert-butyl carbamate in the presence of a palladium catalyst and cesium carbonate. This reaction not only forms the carbon-nitrogen bond but also installs the Boc protecting group in the same step, yielding 4-t-butoxycarbonylaminoisoquinoline-8-methyl formate. google.com

Deprotection: The final step is the removal of the Boc protecting group. The intermediate is treated with a mixed solvent system of hydrochloric acid and methanol to afford the final product, 4-aminoisoquinoline-8-methyl formate. google.com

This protocol is a significant improvement over previous methods which often involved nitration followed by reduction, steps that can present challenges with selectivity and safety on a larger scale. google.com The described method is noted for its good selectivity, convenient operation, and simple work-up procedures, making it amenable to industrial application. google.com

The efficiency of this synthetic pathway is highlighted in the following table:

| Step | Starting Material | Key Reagents | Product | Reported Overall Yield | Reference |

| 1-4 | 8-bromoisoquinoline | 1. CO, Pd(OAc)₂, MeOH; 2. NBS, AcOH; 3. tert-butyl carbamate, Pd(OAc)₂, Cs₂CO₃; 4. HCl, MeOH | 4-aminoisoquinoline-8-methyl formate | 71% | google.com |

Chemo-Enzymatic and Asymmetric Synthesis Considerations for Analogues

While the synthesis of this compound itself does not typically involve creating a chiral center, the development of its analogues often requires the introduction of stereocenters with high enantiomeric purity. Chemo-enzymatic and asymmetric synthesis strategies are powerful approaches to achieve this, offering high selectivity under mild reaction conditions. nih.govresearchgate.net

Enzymes, as natural catalysts, exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of chiral analogues of this compound, enzymes such as transaminases, imine reductases, or monoamine oxidases could be employed. researchgate.netnih.gov For instance, if a synthetic route to an analogue involved a ketone precursor, an asymmetric reductive amination could be performed using an imine reductase or a transaminase to install a chiral amino group with high enantioselectivity. rsc.org

A hypothetical chemo-enzymatic approach for an analogue could involve a few key steps:

Chemical Synthesis of a Prochiral Precursor: A chemical synthesis route would first be used to build a prochiral intermediate, for example, a ketone analogue of the isoquinoline core.

Enzymatic Asymmetric Amination: This ketone could then be subjected to a biocatalytic transformation. Using a suitable aminotransferase and an amine donor, the prochiral ketone could be converted into a chiral amine with a specific stereochemistry. nih.gov

Further Chemical Modification: The resulting chiral intermediate could then be carried forward through further chemical steps to yield the final, optically pure analogue.

This combination of chemical and enzymatic steps, known as a chemo-enzymatic strategy, leverages the strengths of both disciplines. nih.gov It allows for the efficient construction of complex molecular backbones through traditional organic chemistry, while relying on the precision of biocatalysis for the stereocontrolled introduction of key functional groups. nih.gov Such strategies are increasingly vital in drug discovery for producing single-enantiomer drug candidates, as different enantiomers can have vastly different biological activities.

Structure Activity Relationship Sar and Structural Biology Investigations

Elucidation of the Amino Group's Contribution to Biological Activity

The amino group at the C-4 position of the isoquinoline (B145761) ring plays a crucial role in the biological activity of this class of compounds. Its primary contribution is believed to be its involvement in key hydrogen bonding interactions within the active site of target enzymes. For instance, in the context of PARP inhibition, the 4-amino group can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the enzyme's catalytic domain. This interaction helps to anchor the inhibitor in the binding pocket, contributing significantly to its inhibitory potency. Studies on related quinoline (B57606) and isoquinoline derivatives have consistently shown that the presence and positioning of an amino group are critical for potent biological activity.

Role of the Carboxylic Acid Moiety in Molecular Interactions

The carboxylic acid group at the C-8 position is another cornerstone of the pharmacophore of 4-aminoisoquinoline-8-carboxylic acid. This moiety is typically ionized at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with complementary residues in the target's active site. For example, in PARP-1, the carboxylate can interact with positively charged amino acids like arginine or lysine (B10760008), or form hydrogen bonds with serine or threonine residues. nih.gov This interaction is often vital for high-affinity binding and potent inhibition. nih.gov

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions on the isoquinoline core and by derivatizing the amino and carboxylic acid functions.

Systematic modifications around the isoquinoline ring have provided valuable insights into the SAR of this scaffold.

C-1 Position: Introduction of substituents at the C-1 position can significantly impact potency and selectivity. Bulky hydrophobic groups at this position can enhance binding through van der Waals interactions with nonpolar pockets in the enzyme's active site.

C-3 Position: Modifications at the C-3 position have been explored to modulate the electronic properties and steric profile of the molecule. The introduction of small alkyl or aryl groups can influence the orientation of the inhibitor within the binding site.

C-4 Position: While the amino group at C-4 is often crucial, its substitution can be tolerated to a certain extent. N-alkylation or N-acylation can be used to probe the space around this position and potentially pick up additional interactions.

N-2 Position: The nitrogen atom in the isoquinoline ring is a key feature. Its basicity and ability to engage in hydrogen bonding can be modulated by substituents on the ring. N-alkylation can be used to introduce side chains that can interact with specific regions of the target protein.

| Modification Position | Substituent Type | General Impact on Activity |

| C-1 | Bulky hydrophobic groups | Increased potency |

| C-3 | Small alkyl/aryl groups | Modulated potency and selectivity |

| C-4 (of amino group) | Alkyl, Acyl | Generally reduces potency, but can be used for vectoral expansion |

| N-2 | Alkyl chains | Can introduce new interactions with the target |

Derivatization of the primary amino and carboxylic acid groups offers another avenue for optimizing the pharmacological profile.

Amino Group Derivatization: Acylation of the 4-amino group to form amides can alter the hydrogen bonding pattern and introduce new points of interaction. However, this often comes at the cost of losing a key hydrogen bond donor.

Carboxylic Acid Derivatization: Esterification or amidation of the 8-carboxylic acid group typically leads to a significant decrease in inhibitory potency, highlighting the importance of the free carboxylate for ionic interactions. researchgate.net However, these derivatives can be useful as prodrugs to improve pharmacokinetic properties. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles, has been explored with varying degrees of success. nih.govresearchgate.net

| Functional Group | Derivative Type | General Impact on Activity |

| 4-Amino | Amides | Often reduces potency |

| 8-Carboxylic Acid | Esters, Amides | Significantly reduces potency |

| 8-Carboxylic Acid | Tetrazole (Bioisostere) | Can maintain or slightly reduce potency |

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. The relative orientation of the amino and carboxylic acid groups, as well as the planarity of the isoquinoline ring system, dictates how the molecule fits into the often-rigid binding sites of enzymes.

Conformational analysis, through computational modeling and experimental techniques like X-ray crystallography, can reveal the preferred spatial arrangement of the molecule. For chiral derivatives, the stereochemistry can have a profound impact on activity. One enantiomer may fit perfectly into the active site, while the other may be inactive or have a different biological profile. This underscores the importance of stereoselective synthesis and testing of individual enantiomers in drug discovery programs.

Comparative Structure-Activity Studies with Other Isoquinoline and Quinoline Scaffolds

To better understand the unique contribution of the this compound scaffold, it is often compared with other related heterocyclic systems.

Comparison with other Isoquinoline Isomers: The positioning of the amino and carboxylic acid groups on the isoquinoline ring is critical. For example, shifting the amino group to the C-5 position (5-aminoisoquinoline-8-carboxylic acid) can significantly alter the binding mode and potency. researchgate.netechemi.com

Mechanistic Studies of Biological Interactions

Identification and Characterization of Molecular Targets

The initial step in understanding the biological effects of a compound is to identify its molecular targets. Based on the structural motifs of 4-Aminoisoquinoline-8-carboxylic acid, key potential targets include specific enzyme families and receptor systems.

The carboxylic acid moiety, particularly in conjunction with the isoquinoline (B145761) nitrogen, suggests a strong potential for interaction with the active sites of metalloenzymes.

2-oxoglutarate-dependent oxygenases (2-ODDs)

This superfamily of non-heme iron-dependent enzymes is a highly plausible target. nih.govnih.gov 2-ODDs catalyze a wide range of hydroxylation and demethylation reactions critical in processes like epigenetic regulation and collagen biosynthesis. nih.govnih.gov Studies on structurally analogous compounds, such as 5-carboxy-8-hydroxyquinoline (IOX1), have shown them to be broad-spectrum inhibitors of 2-ODDs. nih.govrsc.org

The mechanism of inhibition by these quinoline-based compounds involves their entry into the enzyme's active site, where they act as competitive inhibitors with respect to the co-substrate, 2-oxoglutarate (2OG). nih.gov The quinoline (B57606) nitrogen and the carboxylate group chelate the active site Fe(II) ion, preventing the binding of 2OG and subsequent catalysis. nih.govnih.gov Given the structural similarity, this compound is hypothesized to function via a similar mechanism. The 4-amino group could further influence binding and selectivity through additional hydrogen bonding within the active site.

Table 1: Inhibitory Activity of a Quinoline-Based Analogue (IOX1) against various Human 2-ODD Enzymes Data sourced from studies on 5-carboxy-8-hydroxyquinoline (IOX1), a structural analogue.

| Enzyme Target | Enzyme Family | IC₅₀ (µM) of IOX1 |

| KDM4E (JMJD2E) | Histone Lysine (B10760008) Demethylase | 0.020 |

| KDM5B (JARID1B) | Histone Lysine Demethylase | 0.160 |

| FIH | Factor Inhibiting HIF | 0.027 |

| GBBH | γ-Butyrobetaine Hydroxylase | 0.290 |

Carbonic Anhydrases (CAs)

Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Carboxylic acid-containing compounds are recognized as a non-classical class of CA inhibitors. nih.gov Their inhibitory mechanism can proceed in two ways: the carboxylate group can either anchor to the zinc-bound water molecule through hydrogen bonding or directly coordinate to the Zn(II) ion, displacing the water/hydroxide ion. nih.gov

Research on 8-substituted quinoline derivatives has demonstrated their potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net The quinoline scaffold interacts with amino acid residues within the active site, while the functional groups determine the precise inhibitory mechanism and isoform selectivity. It is therefore plausible that this compound could act as a CA inhibitor.

Table 2: Inhibition Constants (Kᵢ) of an 8-Substituted Quinoline-Sulfonamide Analogue against Human CA Isoforms Data represents findings for a potent analogue from a series of 8-substituted quinoline-2-carboxamides.

| Isoform | Kᵢ (nM) |

| hCA I | 61.9 |

| hCA II | 33.0 |

| hCA IV | 657.2 |

| hCA IX | >10000 |

The isoquinoline core is a well-established pharmacophore for ligands of various G-protein coupled receptors.

Dopamine (B1211576) D2/D3 Receptors

The tetrahydroisoquinoline scaffold is a foundational element in a multitude of dopamine receptor ligands. acs.orgnih.gov These receptors are crucial in the central nervous system, and their modulation is key to treating disorders like Parkinson's disease and schizophrenia. acs.org Natural and synthetic isoquinoline alkaloids have been shown to bind with high affinity to D1-like and D2-like dopamine receptors. nih.govmdpi.com The interaction typically involves the protonated nitrogen atom of the isoquinoline ring forming an ionic bond with a conserved aspartic acid residue in the receptor's transmembrane domain. researchgate.net The aromatic rings engage in hydrophobic and π-π stacking interactions within the binding pocket. While specific binding data for this compound is not available, its core structure makes dopamine receptors a potential target class worthy of investigation.

Cannabinoid Receptors

The versatility of the quinoline and isoquinoline scaffolds has led to their exploration as ligands for cannabinoid receptors (CB1 and CB2), which are involved in pain, appetite, and immune response modulation. nih.govcsic.es For instance, certain 4-oxo-quinoline-3-carboxamide derivatives have been developed as highly potent and selective ligands for the CB2 receptor. nih.gov Although the structural resemblance is less direct compared to 2-ODD or CA inhibitors, the potential for this compound to interact with cannabinoid receptors cannot be discounted and represents an area for future research.

Table 3: Binding Affinities of Representative Quinoline/Isoquinoline Analogues at Target Receptors

| Compound Class | Receptor Target | Representative Analogue | Binding Affinity (Kᵢ) |

| Tetrahydroisoquinoline | Dopamine D2 | 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline | 66 nM |

| 4-Oxo-quinoline | Cannabinoid CB2 | RS-016 | 0.7 nM |

Exploration of Intracellular Signaling Pathways Modulated by the Chemical Compound

The specific intracellular signaling pathways modulated by this compound would be a direct consequence of its interaction with a primary molecular target.

Epigenetic Modulation: If the compound inhibits 2-ODD family members like histone lysine demethylases (KDMs), it would lead to changes in histone methylation status. This epigenetic modification would, in turn, alter gene transcription profiles, impacting a wide array of cellular signaling pathways related to cell growth, differentiation, and metabolism.

GPCR Signaling: Should the compound bind to dopamine D2-like receptors, it would likely modulate the Gαi/o-protein signaling cascade. mdpi.com This would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) activity and ion channel function. mdpi.com

Investigations into the Molecular Basis of Selectivity

Selectivity is a critical aspect of drug action, determining the therapeutic window and side-effect profile. For this compound, the molecular basis of its selectivity would be determined by how well its unique three-dimensional structure and electronic properties fit into the binding site of one target over another.

For enzyme targets like 2-ODDs and CAs, selectivity among different isoforms is often achieved by exploiting subtle differences in the amino acid residues that line the active site, outside of the conserved catalytic core. nih.gov The specific placement of the 4-amino and 8-carboxy groups on the isoquinoline ring would dictate its ability to form specific hydrogen bonds or electrostatic interactions with non-conserved residues in a particular isoform, thereby conferring selectivity. Comparing the inhibitory profile across a panel of related enzymes is the standard method for determining this selectivity.

Biophysical Characterization of Compound-Target Interactions

To fully understand the interaction between this compound and a molecular target, various biophysical techniques would be employed.

X-ray Crystallography: This technique provides atomic-level detail of the binding mode. For example, crystallographic studies of 8-hydroxyquinoline (B1678124) inhibitors bound to 2-ODDs have visually confirmed that the inhibitor chelates the active site iron and mimics the binding of the 2-oxoglutarate co-substrate. nih.govnih.gov Such a study would definitively show how this compound orients itself within a target's active site.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These methods provide crucial data on the thermodynamics and kinetics of the binding interaction. SPR can determine the association (kₒₙ) and dissociation (kₒբբ) rate constants, while ITC measures the binding affinity (Kₐ) and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. This information provides a complete energetic profile of the compound-target interaction.

Applications in Chemical Biology and Advanced Materials Research

Utilization as a Molecular Probe for Biological Systems

The inherent spectroscopic properties of the isoquinoline (B145761) core, often characterized by fluorescence, make its derivatives attractive candidates for the development of molecular probes. While direct studies on the fluorescence of 4-Aminoisoquinoline-8-carboxylic acid are not extensively documented, the broader class of 8-aminoquinoline (B160924) derivatives has been recognized for its potential in sensing biologically relevant metal ions. For instance, 8-amidoquinoline derivatives have been engineered as fluorescent probes for the determination of zinc ions (Zn²⁺) nih.gov. The mechanism of action often involves the chelation of the metal ion by the nitrogen atom of the quinoline (B57606) ring and the amino group, leading to a change in the fluorescence emission nih.gov.

The presence of the carboxylic acid group in this compound could further modulate its photophysical properties and its interaction with biological targets. The amino and carboxyl groups can serve as active sites for conjugation with other molecules to create more complex and targeted probes. A patent has highlighted the synthesis of 4-aminoisoquinoline-8-methyl formate (B1220265), a closely related derivative, for its potential in addressing neurological conditions like senile dementia, suggesting a possible interaction with biological systems that could be explored with appropriately designed probes google.com.

Design of Novel Scaffolds for Bioactive Compound Development

The this compound scaffold is a versatile platform for the synthesis of a wide array of bioactive compounds. The amino and carboxylic acid functionalities provide convenient handles for chemical modification, allowing for the generation of diverse molecular libraries for screening against various therapeutic targets.

The quinoline and isoquinoline ring systems are well-established pharmacophores in the development of antimicrobial agents researchgate.netnih.govnih.gov. Numerous derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens researchgate.netmdpi.commdpi.com. While specific studies focusing exclusively on this compound are limited, research on related structures provides strong evidence for its potential in this area. For example, a variety of quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial effects, with some exhibiting significant activity against both Gram-positive and Gram-negative bacteria researchgate.netresearchgate.net. The introduction of an amino group at the 4-position of the isoquinoline ring can further enhance the antimicrobial profile. The general strategy involves modifying the core scaffold with different substituents to optimize potency and selectivity researchgate.net.

Table 1: Examples of Antimicrobial Activity of Quinoline/Isoquinoline Derivatives

| Compound Class | Organism(s) | Observed Effect | Reference(s) |

| 2-substituted quinoline-4-carboxylic acid derivatives | Gram-positive and Gram-negative bacteria, yeasts, filamentous fungi | Varied antimicrobial effects, with some derivatives showing high potency. | nih.govresearchgate.net |

| Iodo-quinoline derivatives | S. aureus, S. epidermidis, C. parapsilosis | Antibacterial and antifungal effects. | mdpi.com |

| Alkynyl isoquinoline derivatives | Gram-positive bacteria including MRSA | Strong bactericidal activity. | mdpi.com |

The development of novel anticancer agents is a significant area where the 4-aminoisoquinoline (B122460) scaffold has shown considerable promise. Derivatives of this core structure have been investigated for their ability to inhibit the proliferation of cancer cells through various mechanisms.

One notable application is in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors nih.govnih.govmdpi.com. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention nih.govmdpi.com. Quinoline-4-carboxylic acid derivatives have been identified as potential STAT3 pathway inhibitors nih.govnih.gov. Research has shown that amides derived from 4-aminoisoquinoline exhibit high cytotoxicity against human tumor cell lines, with a notable selectivity over non-cancerous cells mdpi.com.

Furthermore, derivatives of quinoline-4-carboxylic acid have been explored as inhibitors of other key enzymes implicated in cancer, such as Sirtuin 3 (SIRT3) frontiersin.orgnih.gov. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized, with some compounds showing potent inhibitory activity against MLLr leukemic cell lines frontiersin.orgnih.gov.

Table 2: Anticancer Activity of 4-Aminoisoquinoline and Related Derivatives

| Compound/Derivative | Target/Cell Line | Key Findings | Reference(s) |

| Triterpenoic acid 4-aminoisoquinoline amides | Human tumor cell lines | High cytotoxicity with selectivity over non-cancerous mouse fibroblasts. | mdpi.com |

| 4-Aminoquinoline (B48711) derived sulfonyl analogs | Breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7) | Effective antigrowth properties at micromolar concentrations. | nih.gov |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | MLLr leukemic cell lines | Potent inhibitory activity, induction of G0/G1 phase cell cycle arrest and cell differentiation. | frontiersin.orgnih.gov |

| 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters | U266 cells | Inhibition of STAT3-Y705 phosphorylation. | nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A kinase / MCF-7 cell line | Potent inhibition and induction of apoptosis. | mdpi.com |

The structural features of this compound make it a suitable template for the design of enzyme inhibitors. The field of carbonic anhydrase (CA) inhibition is one such area of interest. CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer nih.govwikipedia.org. While direct inhibition of CAs by this compound has not been reported, structurally related anilinoquinazoline-based carboxylic acids have been developed as effective non-classical inhibitors of cancer-associated CA isoforms IX and XII nih.gov. This suggests that the quinoline/isoquinoline scaffold bearing a carboxylic acid can be a promising starting point for the development of novel CA inhibitors. The general principle involves the interaction of the inhibitor with the zinc ion in the active site of the enzyme nih.gov.

Recent research has pointed towards the potential of 4-aminoquinoline and 4-aminoisoquinoline derivatives in the exploration and treatment of neurological disorders. A patent application has described the synthesis of 4-aminoisoquinoline-8-methyl formate and its potential use in the prevention or treatment of senile dementia and schizophrenia google.com. This suggests that this particular scaffold can interact with targets in the central nervous system.

Furthermore, new 4-aminoquinoline derivatives have been designed as multifunctional agents for the treatment of Alzheimer's disease, targeting cholinesterase inhibition, antioxidant activity, and metal chelation nih.govmdpi.comresearchgate.net. Similarly, 4-amino-7-chloroquinoline derivatives are being investigated for their potential in treating Parkinson's disease nih.gov. The neuroprotective effects of various bioactive compounds are often linked to their ability to mitigate oxidative stress and neuroinflammation nih.govjelsciences.com. The this compound structure, with its potential for metal chelation and as a scaffold for antioxidant moieties, represents a promising avenue for the development of novel neuroprotective agents.

Role in Metal Complexation and Coordination Chemistry Studies

The presence of both a nitrogen atom within the isoquinoline ring and an exocyclic amino group makes this compound an excellent candidate for metal complexation. The 8-aminoquinoline moiety is a well-known chelating ligand that forms stable complexes with a variety of transition metals mdpi.com. The addition of a carboxylic acid group at the 8-position can further enhance its coordination capabilities, potentially allowing for the formation of more complex and stable metal-organic frameworks.

The placement of the 8-aminoquinoline amide moiety in certain compounds is highly favorable for the formation of stable complexes with transition metals, which can, in turn, enhance their biological and synthetic applications mdpi.com. These metal complexes have potential applications in catalysis and materials science. The study of the coordination chemistry of this compound with different metal ions can lead to the development of new materials with interesting magnetic, optical, or catalytic properties.

Integration into Combinatorial Chemistry Libraries for Lead Discovery

The strategic incorporation of unique and versatile scaffolds into combinatorial chemistry libraries is a cornerstone of modern lead discovery. The this compound framework represents a valuable, albeit underexplored, scaffold for the generation of diverse chemical libraries aimed at identifying novel bioactive agents. Its rigid bicyclic core, coupled with two key functional groups—an amino group at the 4-position and a carboxylic acid at the 8-position—provides an excellent platform for combinatorial elaboration.

The isoquinoline and quinoline cores are widely recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. mdpi.comnih.gov The amenability of the this compound structure to solid-phase synthesis further enhances its appeal for combinatorial library generation. A patent for the solid-phase synthesis of related amino-tetrahydroisoquinoline-carboxylic acids highlights methodologies that can be adapted for this purpose. google.com This approach allows for the systematic and rapid creation of a multitude of derivatives by reacting the amino and carboxylic acid moieties with a diverse set of building blocks.

The dual functionality of this compound allows for the creation of libraries with extensive structural diversity. The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, and ketones, or used as a handle for attachment to a solid support. researchgate.net Simultaneously, the amino group can be acylated, alkylated, or sulfonylated to introduce a wide array of substituents. google.com This two-pronged derivatization strategy enables the exploration of a vast chemical space around the core scaffold.

The general synthetic accessibility of quinoline and isoquinoline derivatives facilitates their inclusion in library synthesis. nih.govresearchgate.net For instance, the synthesis of various quinoline-4-carboxylic acid derivatives has been extensively reported, providing a knowledge base for the development of synthetic routes to libraries based on the this compound scaffold. researchgate.netfrontiersin.org The Pfitzinger condensation reaction is a classic method for synthesizing quinoline cores that can be adapted for library production. nih.gov

Table 1: Potential Reactions for Library Synthesis based on this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| 8-Carboxylic acid | Amide Coupling | Diverse amines, Amino acids | Amides |

| 8-Carboxylic acid | Esterification | Various alcohols | Esters |

| 4-Amino group | Acylation | Acid chlorides, Anhydrides | Amides |

| 4-Amino group | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| 4-Amino group | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

The screening of such libraries against a wide range of biological targets can lead to the identification of initial "hits." For example, libraries of 2-aryl-quinoline-4-carboxylic acid derivatives have been screened to identify potential antileishmanial agents. frontiersin.org Similarly, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2. nih.gov These examples underscore the potential of libraries based on the quinoline and isoquinoline frameworks to yield valuable lead compounds for various therapeutic areas.

Table 2: Examples of Bioactive Quinoline and Isoquinoline Carboxylic Acid Derivatives

| Compound Class | Biological Target/Activity | Reference |

| 2-Aryl-quinoline-4-carboxylic acids | Antileishmanial agents | frontiersin.org |

| 3-Quinoline carboxylic acids | Protein kinase CK2 inhibitors | nih.gov |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 Inhibitors | frontiersin.org |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase Inhibitor | mdpi.com |

Advanced Research Methodologies and Theoretical Approaches

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, X-ray Diffraction)

The precise molecular structure of 4-Aminoisoquinoline-8-carboxylic acid and its derivatives is confirmed through a combination of spectroscopic and crystallographic methods. These techniques provide unambiguous evidence of atomic connectivity, stereochemistry, and solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental tools for confirming the identity and purity of the compound.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of a carboxylic acid like this would exhibit characteristic signals. The proton of the carboxylic acid group (-COOH) is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm. libretexts.org Protons attached to the aromatic isoquinoline (B145761) ring would appear in the aromatic region (typically 7-9 ppm), with their specific chemical shifts and coupling patterns providing information about their positions on the ring system. The protons of the amino group (-NH₂) may also appear as a broad signal.

¹³C-NMR (Carbon-13 NMR): In the ¹³C-NMR spectrum, the carbonyl carbon of the carboxylic acid group is highly characteristic, appearing significantly downfield in the range of 165-190 ppm. oregonstate.edu The carbons of the aromatic isoquinoline core would produce a series of signals in the typical aromatic region (approximately 110-150 ppm). For example, in related 2-aryl-quinoline-4-carboxylic acid derivatives, the carbonyl carbon signal has been observed around 166 ppm, with various aromatic carbons appearing between 114 and 156 ppm. frontiersin.org

Interactive Table: Typical NMR Chemical Shift Ranges for Functional Groups in Amino-Isoquinoline Carboxylic Acids

| Functional Group | Nucleus | Typical Chemical Shift (ppm) | Notes |

| Carboxylic Acid | ¹H | 10.0 - 12.0 | Signal is often broad; disappears upon D₂O exchange. libretexts.org |

| Aromatic Ring | ¹H | 7.0 - 9.0 | Specific shifts depend on substitution and position. |

| Amino Group | ¹H | Variable | Position and broadening depend on solvent and concentration. |

| Carboxylic Acid | ¹³C | 165 - 190 | Characteristic signal for the carbonyl carbon. oregonstate.edu |

| Aromatic Ring | ¹³C | 110 - 150 | A complex set of signals for the isoquinoline core carbons. |

X-ray Diffraction: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. This technique is crucial for determining bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. novapublishers.com While a specific crystal structure for this compound is not widely published, studies on related molecules, such as 8-aminoquinoline (B160924) amides, have successfully used this method to unambiguously establish molecular conformation and geometry. mdpi.com Such analyses reveal how the molecules pack in a crystal lattice and detail the hydrogen bonding networks, which are critical for understanding the compound's physical properties.

Chromatographic and Separation Science Applications in Research

Chromatographic techniques are indispensable for the purification, isolation, and analysis of this compound and its reaction intermediates. Given the compound's polar and ionizable nature, specific methods are required for effective separation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis and purification of aromatic carboxylic acids. nih.gov Due to the presence of both an acidic carboxylic group and a basic amino group, the retention of this compound is highly dependent on the pH of the mobile phase. nih.gov To achieve good peak shape and reproducible retention times, acidic modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to suppress the ionization of the carboxylic acid group. reddit.com

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is well-suited for purifying zwitterionic compounds like amino acids and their derivatives. nih.gov It can be effectively used as a purification step to separate the target compound from non-ionic impurities or starting materials.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of chemical reactions in the synthesis of the target compound. A polar stationary phase (like silica (B1680970) gel) is used with a relatively polar eluent system, often containing a small amount of acid (e.g., acetic acid) or base to improve the spot shape of the ionic analyte. reddit.com

Development and Validation of High-Throughput Screening Assays for Biological Activity

To explore the therapeutic potential of this compound, its biological activity must be assessed against various targets. High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds, making it a cornerstone of modern drug discovery. nih.gov

The development of an HTS campaign involving this compound would include:

Assay Design: A miniaturized assay, often in a 384-well or 1536-well plate format, is designed to measure the activity of a specific biological target (e.g., an enzyme or receptor). For instance, fluorescence-based assays are common, where the activity of an enzyme is coupled to the production of a fluorescent signal. nih.gov

Library Screening: A chemical library containing this compound and its structural analogs would be screened against the target. Quantitative HTS (qHTS) methods test compounds at multiple concentrations, providing dose-response curves and enabling the identification of potent hits. nih.gov

Hit Validation and Prioritization: Initial "hits" from the screen are subjected to further testing to confirm their activity and rule out non-specific inhibition or assay interference. nih.gov This involves secondary assays, counterscreens against related targets to assess selectivity, and orthogonal assays that measure activity through a different detection method (e.g., mass spectrometry). nih.gov

For example, a similar scaffold, 8-hydroxyquinolines, was identified as a potent inhibitor of histone demethylases through a large-scale qHTS campaign that screened over 236,000 compounds. nih.gov A similar strategy could be employed to uncover the biological targets of this compound.

Computational Chemistry and Molecular Modeling Studies

In silico methods are powerful tools for predicting the properties, interactions, and potential biological activities of molecules like this compound, guiding experimental work and accelerating the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For derivatives of the quinoline-4-carboxylic acid scaffold, docking studies have been instrumental in understanding their mechanism of action. These studies have been used to investigate interactions with targets such as:

Human Dihydroorotate (B8406146) Dehydrogenase (DHODH): Docking studies helped to elucidate the binding mode of 4-quinoline carboxylic acid derivatives, which act as inhibitors of this enzyme, relevant in virology. researchgate.net

Leishmania major N-myristoyltransferase (LmNMT): Integrated computational workflows, including docking and molecular dynamics, identified LmNMT as a likely target for 2-aryl-quinoline-4-carboxylic acid derivatives, highlighting stable binding within the enzyme's active site. nih.govresearchgate.net

Cancer-Related Proteins: Docking has been used to predict the binding affinity of quinoline (B57606) derivatives against various cancer targets, showing good correlation with experimental inhibitory concentrations (IC₅₀ values). researchgate.netijcps.org

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time, providing insights into conformational changes and the energetics of binding. researchgate.net

Interactive Table: Examples of Molecular Docking Targets for Quinoline Carboxylic Acid Scaffolds

| Compound Class | Protein Target | Therapeutic Area | Key Interactions Predicted |

| Quinoline-4-carboxylic acids | Dihydroorotate Dehydrogenase | Antiviral | Interactions with active site amino acids. researchgate.net |

| 2-Aryl-quinoline-4-carboxylic acids | Leishmania N-myristoyltransferase | Antileishmanial | Stable binding in the enzyme active site. researchgate.net |

| Quinoline-4-carboxylic acids | Topoisomerase IIα | Anticancer | Hydrogen bonds and hydrophobic interactions. researchgate.net |

| 2-Aryl/Heteroaryl quinoline-4-carboxylic acids | Malarial & Tuberculosis Proteins | Anti-infective | Multiple hydrogen bonds with key residues. ijcps.org |

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and properties of molecules with high accuracy. These calculations can provide insights that are not accessible through classical molecular mechanics. Applications include:

Calculating Electronic Properties: DFT can be used to determine the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding a molecule's reactivity and its ability to participate in non-covalent interactions with a biological target. frontiersin.org

Investigating Spectroscopic Features: QM calculations can help interpret experimental spectra. For instance, DFT has been used to investigate the origin of fluorescence in quinoline compounds by computing the electronic transitions. nih.gov

Reaction Pathway Analysis: These methods can be used to model reaction mechanisms, calculate activation energies, and predict the stability of intermediates, aiding in the optimization of synthetic routes.

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those with a high probability of binding to a specific target.

Virtual Library Design: A virtual library can be created based on the this compound scaffold. This involves systematically modifying different parts of the molecule (e.g., adding various substituents to the amino group or the aromatic ring) to generate thousands or millions of virtual derivatives.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model, which defines the essential 3D arrangement of features required for biological activity, can be built. This model is then used to rapidly screen the virtual library, filtering for molecules that match the pharmacophore.

Inverse Virtual Screening (IVS): In cases where the biological target of a compound is unknown, IVS can be employed. The structure of this compound can be docked against a large panel of known protein structures to identify potential high-affinity targets, thereby generating hypotheses about its mechanism of action. nih.govnih.gov This approach has been successfully used to identify potential targets for related quinoline-4-carboxylic acid derivatives. nih.gov

Methodological Approaches for Resolving Contradictions in Biological Activity Data (e.g., Data Triangulation, Structural Confounder Analysis)

In the study of pharmacologically active compounds like this compound and its analogs, apparent contradictions in biological activity data can arise from a multitude of factors. These discrepancies can stem from variations in experimental protocols, differences in assay conditions, or the inherent complexities of biological systems. To ensure the accuracy and reliability of research findings, robust methodological approaches are necessary to resolve these contradictions. This section explores the application of data triangulation and structural confounder analysis as key strategies for addressing inconsistencies in the biological activity data of isoquinoline derivatives, particularly in the context of their potential as enzyme inhibitors, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Data Triangulation

Data triangulation involves the use of multiple data sources, methods, or investigators to corroborate research findings. nih.govnih.gov This approach enhances the validity and credibility of results by mitigating potential biases associated with a single methodology. nih.gov In the context of the biological evaluation of this compound and its analogs, data triangulation can be implemented in several ways:

Methodological Triangulation: This involves employing different experimental techniques to measure the same biological endpoint. For instance, if conflicting IC50 values are reported for a series of isoquinoline-based PARP inhibitors, researchers could utilize both a commercially available colorimetric activity assay and a cell-based assay to re-evaluate their inhibitory potential. tandfonline.com Congruent results from these different methods would strengthen the confidence in the observed biological activity.

Investigator Triangulation: Involving multiple researchers or laboratories in the data collection and analysis process can help to identify and minimize observer bias. Independent verification of experimental results is a cornerstone of the scientific method and is crucial when dealing with conflicting data.

Data Source Triangulation: This involves comparing data from different sources, such as in-house experiments, published literature, and public databases. For example, if a newly synthesized 1-oxo-3,4-dihydroisoquinoline-4-carboxamide shows potent PARP1 inhibition in an initial screen, a thorough literature search for the activity of structurally similar compounds can provide a broader context and help to validate the initial findings. tandfonline.com

To illustrate how data triangulation might be applied, consider the following hypothetical data for a series of isoquinoline derivatives tested for PARP1 inhibition using two different assay formats: a biochemical assay and a cell-based assay.

| Compound | Structure | Biochemical Assay IC50 (nM) | Cell-Based Assay IC50 (nM) | Potential Discrepancy |

|---|---|---|---|---|

| Isoquinoline Derivative A | [Structure A] | 150 | 180 | Consistent Data |

| Isoquinoline Derivative B | [Structure B] | 25 | 500 | Inconsistent Data |

| Isoquinoline Derivative C | [Structure C] | 300 | 275 | Consistent Data |

In this hypothetical scenario, the discrepancy for Isoquinoline Derivative B would warrant further investigation using additional methodologies to resolve the contradiction.

Structural Confounder Analysis

Structural confounders are chemical features of a molecule that can interfere with an assay, leading to misleading results. These can include compounds that aggregate, are reactive, or interfere with the assay signal (e.g., fluorescence or colorimetric readout). Analyzing the structure-activity relationships (SAR) of a series of compounds can help to identify potential structural confounders.

For instance, in the development of quinoline-based inhibitors, researchers noted a significant decrease in potency for analogs containing a methyl ester substituent compared to those with a carboxylic acid. nih.gov This observation is crucial as the carboxylic acid is often important for forming key interactions within the binding pocket of the target enzyme. nih.gov If a series of isoquinoline-based compounds with varying ester and acid functionalities were to yield conflicting data, a structural confounder analysis would be essential.

Consider a hypothetical SAR study of this compound analogs where minor structural modifications lead to unexpectedly large and inconsistent changes in biological activity.

| Compound | Modification at Position X | PARP1 IC50 (nM) | Observed Anomaly |

|---|---|---|---|

| Analog 1 | -H | 200 | Baseline |

| Analog 2 | -CH3 | 180 | Expected small change |

| Analog 3 | -OCH3 | >10,000 | Unexpected loss of activity |

| Analog 4 | -Cl | 15 | Unexpected high potency |

The anomalous results for Analogs 3 and 4 would prompt a deeper investigation into potential structural confounders. For example, the methoxy (B1213986) group in Analog 3 might introduce a metabolic liability or an unfavorable steric clash not predicted by initial models. Conversely, the high potency of the chloro-substituted Analog 4 might be due to an unforeseen interaction with the target or, alternatively, it could be an artifact of assay interference. To resolve this, researchers would need to employ orthogonal assays and biophysical methods to confirm a true interaction with the target enzyme.

By systematically applying data triangulation and structural confounder analysis, researchers can effectively navigate and resolve contradictions in biological activity data, leading to a more accurate understanding of the therapeutic potential of compounds like this compound and its derivatives.

Future Research Directions and Open Questions

Innovations in Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. For 4-Aminoisoquinoline-8-carboxylic acid and its analogues, the development of green chemistry approaches is a critical area for future investigation. Traditional synthetic routes for similar quinoline (B57606) and isoquinoline (B145761) derivatives often rely on harsh reagents, toxic solvents, and elevated temperatures, leading to significant environmental impact and low yields. researchgate.net

Future research should prioritize the adoption of greener alternatives. A promising direction is the exploration of microwave-assisted organic synthesis (MAOS) . This technique has been successfully employed for the synthesis of 4-aminoquinoline (B48711) derivatives, offering advantages such as drastically reduced reaction times (from hours to minutes), lower energy consumption, and often higher product yields. mdpi.comresearchgate.net The application of MAOS to the synthesis of this compound could streamline its production and reduce its environmental footprint.

Another key area for innovation lies in the use of organocatalysts and benign solvent systems . The use of p-toluenesulfonic acid as an efficient organocatalyst in the microwave-assisted synthesis of quinoline-4-carboxylic acid derivatives highlights the potential for replacing hazardous metal catalysts. researchgate.net Investigating the utility of such catalysts, along with greener solvents like water, ethanol, or ionic liquids, for the synthesis of this compound is a crucial next step.

| Synthesis Approach | Potential Advantages for this compound | Key Research Questions |

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, potentially higher yields. | Can this method be adapted for the specific synthesis of the target compound? What are the optimal reaction conditions? |

| Organocatalysis | Avoidance of toxic heavy metal catalysts, milder reaction conditions. | Are there suitable organocatalysts for the key synthetic steps? How does catalyst loading affect yield and purity? |

| Green Solvents | Reduced environmental impact, improved safety profile. | Is the compound and its precursors soluble in green solvents? How do these solvents affect reaction kinetics and product isolation? |

Exploration of Undiscovered Biological Activities and Targets

While the specific biological profile of this compound is not extensively documented, the broader families of isoquinoline and quinoline derivatives exhibit a wide array of pharmacological activities. This suggests a rich, yet unexplored, therapeutic potential for the target compound.

A patent for the synthesis of 4-aminoisoquinoline-8-methyl formate (B1220265), a closely related ester, indicates its potential application in the prevention or treatment of senile dementia and schizophrenia . google.com This provides a compelling starting point for investigating the neurological and psychiatric effects of the carboxylic acid form. Future studies should aim to elucidate its mechanism of action in these contexts, potentially exploring its interaction with neurotransmitter receptors or enzymes involved in neurodegenerative pathways.

Furthermore, derivatives of 4-aminoisoquinoline (B122460) have demonstrated significant cytotoxicity against human tumor cell lines . mdpi.com This opens the door for evaluating this compound and its analogues as potential anticancer agents. Research should focus on screening against a panel of cancer cell lines to identify sensitive cancer types and subsequently unravel the underlying molecular targets, which could include kinases, topoisomerases, or apoptosis-related proteins.

The structural similarity to quinoline-4-carboxylic acids, which are known to possess antimicrobial and antiviral properties , also warrants investigation. nih.govnih.govresearchgate.net Screening for activity against a broad spectrum of bacteria, fungi, and viruses could uncover novel anti-infective applications.

Development of Highly Selective and Potent Analogues

The development of analogues of this compound with enhanced potency and selectivity is a pivotal area for future research. Structure-activity relationship (SAR) studies on related quinoline-4-carboxylic acid derivatives have provided valuable insights that can guide the design of new analogues. For instance, research on inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) has shown that modifications at various positions of the quinoline ring can significantly impact inhibitory activity. nih.govnih.gov

Future efforts should focus on systematic modifications of the this compound scaffold. This could involve:

Substitution on the isoquinoline ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions to probe their effect on biological activity and physicochemical properties.

Derivatization of the amino and carboxylic acid groups: Converting the amino group into amides, sulfonamides, or other functionalities, and transforming the carboxylic acid into esters, amides, or bioisosteres to modulate potency, selectivity, and pharmacokinetic profiles. For example, the conversion of a carboxylic acid to its corresponding amide can sometimes lead to a loss of activity, highlighting the importance of this functional group for target interaction. nih.gov

Introduction of bulky or conformationally restricted groups: As seen in the development of SIRT3 inhibitors, the introduction of larger aromatic groups can be beneficial for binding to certain targets. frontiersin.org

The ultimate goal is to identify analogues with superior therapeutic indices, characterized by high on-target potency and minimal off-target effects.

Addressing Challenges in Compound Design and Optimization

The path from a lead compound to a clinical candidate is fraught with challenges. For this compound and its derivatives, several key hurdles will need to be addressed in future research.

A significant challenge lies in achieving metabolic stability and favorable pharmacokinetic properties . The carboxylic acid moiety, while potentially crucial for biological activity, can also be a liability, leading to rapid metabolism and excretion. Strategies to overcome this include the use of carboxylic acid bioisosteres or prodrug approaches.

Another challenge is ensuring synthetic tractability . The development of complex analogues can be hampered by low-yielding or multi-step synthetic routes. nih.gov Future research must focus on developing efficient and scalable syntheses to enable the production of a diverse library of analogues for biological evaluation.

Furthermore, achieving target selectivity is paramount to minimizing side effects. As many quinoline and isoquinoline derivatives interact with multiple biological targets, careful optimization will be required to develop compounds that are highly selective for the desired therapeutic target.

Synergistic Integration of Experimental and Computational Research Paradigms

The integration of computational and experimental approaches offers a powerful strategy to accelerate the drug discovery process for this compound. In silico methods can play a crucial role in prioritizing synthetic efforts and providing insights into the molecular basis of activity.

Molecular docking and dynamics simulations can be employed to predict the binding modes of this compound and its analogues to potential biological targets. mdpi.com This can help in understanding the key interactions that govern binding affinity and selectivity, thereby guiding the design of more potent compounds.

Quantum mechanical methods , such as Density Functional Theory (DFT), can be used to investigate the electronic properties of the molecule and its derivatives. nih.gov This can provide insights into their reactivity and potential for forming specific interactions with biological targets.

By combining these computational predictions with experimental validation through synthesis and biological testing, a more rational and efficient approach to the design and optimization of novel therapeutic agents based on the this compound scaffold can be achieved.

常见问题

Q. Critical Parameters :

- Temperature control (<50°C to avoid side reactions).

- Solvent choice (polar aprotic solvents like DMF enhance reaction homogeneity).

- Monitoring via TLC or HPLC at each step to ensure intermediate purity .

Basic Research Question: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to quantify purity.

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., δ ~8.5 ppm for aromatic protons, δ ~170 ppm for carboxylic acid carbon) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks (theoretical m/z 203.07 for C₁₀H₈N₂O₂) .

Validation : Cross-reference with known spectra from peer-reviewed syntheses to avoid misassignment .

Advanced Research Question: How can contradictory data on the biological activity of this compound be resolved?

Methodological Answer:

Contradictions often arise from variations in assay conditions or compound purity. To address this:

Purity Verification : Re-analyze batches using HPLC and NMR to exclude impurities (e.g., unreacted intermediates) as confounding factors .

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for receptor-binding studies).

- Control pH (6.5–7.5) to stabilize the carboxylic acid group.

Mechanistic Profiling : Perform competitive binding assays or molecular docking to confirm target specificity (e.g., interaction with metalloenzymes via the amino-carboxylate motif) .

Case Study : A 2024 study resolved discrepancies in anti-inflammatory activity by identifying batch-dependent residual solvents affecting cell viability .

Advanced Research Question: What experimental designs are recommended for studying the metal-chelating properties of this compound?

Methodological Answer:

The compound’s amino and carboxylic acid groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺).

- Spectroscopic Titration :

- Prepare a 1 mM solution of the compound in Tris buffer (pH 7.4).

- Titrate with metal salts (e.g., CuSO₄) and monitor UV-Vis shifts (e.g., λmax ~350 nm for Cu complexes) .

- Stability Constants : Calculate using Job’s plot or potentiometric methods.

- Applications : Chelation-enhanced fluorescence for biosensing or catalytic cycles in C–H functionalization reactions .

Data Interpretation : Compare with structurally similar quinoline derivatives (e.g., 8-hydroxyquinoline) to assess electronic effects .

Advanced Research Question: How can mechanistic studies elucidate the role of this compound in catalytic C–H bond activation?

Methodological Answer:

The compound acts as a directing group in metal-catalyzed C–H functionalization. Key approaches include:

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- DFT Calculations : Model transition states to predict regioselectivity (e.g., activation of ortho vs. meta C–H bonds).

- Catalytic Screening : Test Pd, Ru, or Ir complexes under varying conditions (e.g., O₂ vs. Ag₂CO₃ as oxidants) .

Example : A 2025 study demonstrated Pd(II)-mediated arylation at the 3-position of the isoquinoline ring with a turnover number (TON) of 1,200 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。